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Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

Cat. No.: S614458

Crystallographic Data of Diamminesilver(l) Complexes

. Ag-N N-Ag-
Space Lattice Cell Ag Bond N Reference
Compound Group Parameters Volume Coordination . | COD
Distance  Angle
(No.) (A, °) (A?) Geometry Entry

(A) ()

| Ag(NH3)2 (Diamminesilver(I) picrate) | Monoclinic, C2/c (15) | a = 10.046(5) b = 21.735(10) ¢ = 7.189(3)
B = 131.879(4) | 1168.7(9) | Linear coordination by two N atoms | Information not provided in dataset |
Information not provided in dataset | [1] | | [Ag(NH3)2]2SO4 (Diamminesilver(I) sulfate) | Tetragonal, P21c
(No. not specified) | a = 8.442(2) ¢ = 6.399(3) | 455.9 (calculated from a?xc) | Significantly bent Due to

additional O coordination | Information not provided in dataset | 174.3° | [2] |

Detailed Experimental Protocols

For Ag(NHs)z (Picrate Salt) [1]

e Data Collection: Single-crystal X-ray diffraction data was collected on a Bruker SMART CCD area-
detector diffractometer at 298 K using Mo Ka radiation (A = 0.71073 A).

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s614458?utm_src=pdf-body
https://www.smolecule.com/products/s614458?utm_src=pdf-interest
https://journals.iucr.org/paper?CI6465
https://colab.ws/articles/10.1524%2Fzkri.1992.201.3-4.207
https://journals.iucr.org/paper?CI6465
https://www.smolecule.com/products/s614458?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

e Structure Solution and Refinement: The structure was solved using the SHELXS97 program and
refined with SHELXL97 on F2.

¢ Key Refinement Metrics: The final agreement factors were R = 0.027 and wR = 0.072 for 1038
independent reflections, with a data-to-parameter ratio of 9.4.

For [Ag(NH3)2]2S04 (Sulfate Salt) [2]

o Data Collection and Refinement: This study was a redetermination of the structure using X-ray
single crystal data.

¢ Key Refinement Metrics: The agreement factors were R = 0.016 and Rw = 0.017 for 708 structure
factors with 1 > 30(l) and 38 variables, indicating a very precise structure model.

Experimental Workflow for Crystallographic Analysis

The following diagram outlines the general workflow for the crystallographic studies of these types of

compounds, synthesized from the methodologies described in the papers.
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Key Insights and Further Research

e Structural Flexibility: The bent geometry in the sulfate salt shows the structural flexibility of the
[Ag(NHs)2]* cation, which can be influenced by hydrogen bonding and secondary interactions with
anions [2].

e Synthesis Consideration: Note that Tollens' reagent (JAg(NHs)2]JOH) has a short shelf life and is
typically prepared fresh in the laboratory, which is relevant for synthesizing crystals [3].

¢ Finding More Data: For a more comprehensive review, you can search the Crystallography Open
Database (COD) using the entry for Silicon (COD 9011998) as a reference for the type of data
available. Using the search term "diamminesilver" on the COD website may yield additional structures

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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